molecular formula C16H14F3NO3S B1683199 Tolrestat CAS No. 82964-04-3

Tolrestat

Cat. No. B1683199
CAS RN: 82964-04-3
M. Wt: 357.3 g/mol
InChI Key: LUBHDINQXIHVLS-UHFFFAOYSA-N
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Description

Tolrestat (INN) (AY-27773) is an aldose reductase inhibitor . It was approved for the control of certain diabetic complications in several countries but failed a Phase III trial in the U.S. due to toxicity and never received FDA approval . It was discontinued by Wyeth in 1997 because of the risk of severe liver toxicity and death .


Molecular Structure Analysis

Tolrestat belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings . The molecular weight of Tolrestat is 357.340 .


Chemical Reactions Analysis

Tolrestat acts as a competitive inhibitor of the enzyme aldose reductase . This enzyme is involved in the breakdown of glucose through the polyol pathway .


Physical And Chemical Properties Analysis

Tolrestat has a density of 1.4±0.1 g/cm3, a boiling point of 498.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 87.6±0.3 cm3, and it has a molar volume of 255.4±3.0 cm3 .

Scientific Research Applications

Treatment of Diabetic Complications

  • Summary of Application : Tolrestat is an aldose reductase inhibitor that was approved for the control of certain diabetic complications . Aldose reductase is a key enzyme involved in the polyol pathway that converts glucose into sorbitol, which can accumulate in various tissues and cause damage, leading to complications in diabetes.
  • Methods of Application : Tolrestat is administered orally .
  • Results or Outcomes : While it was approved for marketing in several countries, it failed a Phase III trial in the U.S. due to toxicity and never received FDA approval .

Inhibition of Aldo-Ketone Reductase

  • Methods of Application : The study involved analysis of the Tm1743 crystal structure in complex with tolrestat alone and epalrestat-NADP+ .
  • Results or Outcomes : The study reported an atypical competitive binding and inhibitory effect of tolrestat on the thermostable AKR Tm1743 from Thermotoga maritima .

Safety And Hazards

Tolrestat was discontinued due to the risk of severe liver toxicity and death . In terms of handling, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While Tolrestat was withdrawn from the market due to safety concerns, its mechanism of action as an aldose reductase inhibitor is still of interest. Future research may focus on developing safer drugs with similar mechanisms of action .

properties

IUPAC Name

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBHDINQXIHVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904890
Record name Tolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolrestat

CAS RN

82964-04-3
Record name Tolrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82964-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolrestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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